![molecular formula C21H32N2O2 B1326559 Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1100748-67-1](/img/structure/B1326559.png)
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the CAS Number: 1100748-67-1 . It has a molecular weight of 344.5 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate” is 1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate and its derivatives have been explored for their antihypertensive properties. A study by Clark et al. (1983) synthesized and screened a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive activity, finding that certain compounds exhibited significant antihypertensive effects due to peripheral alpha 1-adrenoceptor blockade Clark et al., 1983.
Chronic Kidney Disease Treatment
Research by Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. Their compound exhibited significant sEH inhibitory activity and was effective in lowering serum creatinine in a rat model, suggesting potential as a drug candidate Kato et al., 2014.
Dual µ-Opioid Receptor Agonist and σ1 Receptor Antagonist for Pain Treatment
García et al. (2019) synthesized a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR), which showed potent analgesic activity. This dual activity could offer a strategy for developing potent and safer analgesics with fewer side effects compared to traditional opioids García et al., 2019.
Antinociceptive Effects
Yue et al. (2007) evaluated the antinociceptive effects of LXM-10, a new spirocyclopiperazinium salt compound, finding significant dose-response effects in both the abdominal constriction and hot-plate tests in mice. This suggests potential insights for new analgesics Yue et al., 2007.
Eigenschaften
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCUYAQMDVMEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649142 |
Source
|
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
CAS RN |
1100748-67-1 |
Source
|
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.